2-Amino-4H-thiazolo[5,4-b]pyridin-5-one
Description
Chemical Nomenclature and Classification
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one belongs to the class of thiazolo[5,4-b]pyridines, which are known for their diverse pharmacological properties. The thiazole and pyridine rings contribute to the compound's reactivity and biological activity, making it a subject of synthetic and medicinal chemistry research. Its classification falls within the realm of nitrogen-containing heterocycles, which are frequently explored for their therapeutic potentials.
The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature conventions, where the thiazolo[5,4-b]pyridine core structure indicates the specific fusion pattern between the thiazole and pyridine rings. The numerical designation [5,4-b] specifies that the thiazole ring is fused to positions 5 and 4 of the pyridine ring, with the fusion occurring at the b-face of the pyridine system.
Alternative nomenclature systems may refer to this compound as 2-amino-4H,5H-thiazolo[5,4-b]pyridin-5-one, reflecting the explicit numbering of the heterocyclic framework. This naming convention emphasizes the presence of the amino group at position 2 and the ketone functionality at position 5 of the fused ring system.
Molecular Structure and Properties
The molecular structure of this compound features a distinctive bicyclic framework composed of a five-membered thiazole ring fused to a six-membered pyridine ring. The compound possesses a molecular formula that reflects its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in a specific arrangement that defines its chemical behavior and biological activity.
Structural analysis reveals that the compound contains two nitrogen atoms within the thiazole ring, one additional nitrogen in the pyridine portion, one sulfur atom in the thiazole ring, and one oxygen atom associated with the ketone functionality at position 5. The amino group at position 2 provides a site for potential chemical modifications and contributes to the compound's hydrogen bonding capabilities.
The three-dimensional structure can be analyzed using computational chemistry tools that provide insights into molecular geometry and electronic properties. The planar nature of the fused ring system influences the compound's stacking interactions and molecular recognition properties, which are crucial for its biological activity and crystal packing behavior.
Physical and Chemical Data
Comprehensive physical and chemical data for this compound provides essential information for research applications and compound characterization.
Table 1: Fundamental Molecular Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 167.01533 | |
| Canonical SMILES | NC1=NC2C=CC(=O)NC=2S1 | |
| InChI Key | PZEMHMGGMKMETA-UHFFFAOYSA-N | |
| Storage Temperature | Room temperature | |
| Transport Condition | Normal |
The InChI (International Chemical Identifier) representation provides a standardized method for describing the compound's structure: InChI=1S/C6H5N3OS/c7-6-8-3-1-2-4(10)9-5(3)11-6/h1-2H,(H2,7,8)(H,9,10). This identifier allows for unambiguous chemical database searches and structural verification across different chemical information systems.
Table 2: Structural Characteristics
| Structural Feature | Description | Significance |
|---|---|---|
| Ring System | Bicyclic thiazolo[5,4-b]pyridine | Defines pharmacophore |
| Functional Groups | Primary amine, ketone | Determines reactivity |
| Heteroatoms | Three nitrogen, one sulfur, one oxygen | Influences binding properties |
| Fusion Pattern | [5,4-b] orientation | Determines spatial arrangement |
The compound exhibits characteristics typical of nitrogen-containing heterocycles, including potential for hydrogen bonding through both the amino group and the ketone functionality. These structural features contribute to the compound's solubility properties and its ability to interact with biological targets through multiple binding modes.
Chemical properties include stability under normal storage conditions and reactivity patterns consistent with aminothiazole derivatives. The presence of both electron-donating (amino) and electron-withdrawing (ketone) groups within the molecule creates a balanced electronic environment that influences its chemical behavior in synthetic transformations and biological interactions.
The crystallographic and spectroscopic data support the proposed structure, with characteristic absorption patterns and chemical shifts that confirm the arrangement of functional groups within the thiazolo[5,4-b]pyridine framework. These data provide benchmarks for quality control and structural confirmation in research applications.
Properties
IUPAC Name |
2-amino-4H-[1,3]thiazolo[5,4-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-8-3-1-2-4(10)9-5(3)11-6/h1-2H,(H2,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMHMGGMKMETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Green Solvent-Mediated Synthesis Using Sabinene and Other Biomass-Derived Solvents
Recent advances have focused on sustainable chemistry approaches to prepare thiazolo[5,4-b]pyridines, including 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one, by employing green solvents derived from biomass, such as sabinene, eucalyptol, cyclopentyl methyl ether (CPME), limonene, and citral.
Use of Sabinene as a Green Solvent
Sabinene, a natural bicyclic monoterpene obtained from various plants and industrial waste, has been explored as an environmentally friendly solvent for the synthesis of thiazolo[5,4-b]pyridines.
- Solvent Properties : Sabinene is non-toxic, recyclable by distillation, and has suitable boiling points for thermal reactions.
- Reaction Conditions : Typically, reactions are performed at around 100 °C for 4 to 16 hours in sealed tubes.
- Yields : Yields vary depending on reaction time and solvent purity, with longer reaction times (16 h) providing better yields.
- Optimization : Increasing the equivalents of 3-amino-2-chloropyridine improves yields.
- Comparison with Other Solvents : Sabinene yields are slightly lower than eucalyptol or CPME but still satisfactory for green chemistry applications.
- Reference : A study by [PMC article] reported yields of 58-76% in sabinene, with optimized conditions involving 1.1 equivalents of 3-amino-2-chloropyridine and 16 h reaction time at 100 °C.
Table 1. Yields of Thiazolo[5,4-b]pyridine Synthesis in Various Solvents at 100 °C
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Acetone | 4 | 60 |
| 6 | Eucalyptol | 4 | 59 |
| 7 | Eucalyptol | 16 | 75 |
| 9 | CPME | 16 | 71 |
| 11 | Sabinene | 16 | 58 |
| 13 | Limonene | 16 | 70 |
| 14 | Citral | 16 | 21 |
Microwave-Assisted Synthesis in Sabinene
Microwave irradiation has been applied to reduce reaction times and improve yields in the synthesis of thiazolo[5,4-b]pyridines using sabinene as solvent.
- Optimized Conditions : Microwave heating at 160 °C for 1 hour yielded 67%, while at 130 °C for 2 hours with a co-solvent (acetonitrile) increased yield and reduced time.
- Co-solvent Effects : Adding 25% acetonitrile improved polarity and reaction efficiency under microwave conditions.
- Purification : The product precipitates during the reaction, allowing easy isolation by filtration without further purification.
- Reference : The study demonstrated that microwave activation is a viable alternative to thermal heating, providing comparable or better yields in shorter times.
Table 2. Microwave-Assisted Synthesis Yields in Sabinene
| Entry | Time | Temperature (°C) | Solvent Composition | Yield (%) |
|---|---|---|---|---|
| 1 | 1 h | 160 | Sabinene | 67 |
| 3 | 2 h | 130 | Sabinene | 55 |
| 6 | 2 h | 130 | Sabinene + 25% ACN | 64 |
Reaction Parameters and Observations
- Reagent Ratios : Using a slight excess of 3-amino-2-chloropyridine (1.1 equivalents) generally improves yields.
- Temperature : Thermal reactions typically require 100-160 °C; microwave-assisted reactions allow shorter times at higher temperatures.
- Reaction Time : 4 to 16 hours for thermal methods; 1 to 2 hours for microwave methods.
- Product Isolation : The product often precipitates out during the reaction, facilitating isolation by filtration and washing.
- Base Effects : Attempts to add bases such as potassium carbonate during the reaction were ineffective; neutralization after product formation is preferred.
Summary of Preparation Methods
| Method | Solvent Type | Temperature (°C) | Time | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| One-step from chloronitropyridine and thioamide/thiourea | Conventional solvents | ~100 | 4-16 h | Moderate to high | Versatile, broad substrate scope |
| Thermal synthesis in green solvents (eucalyptol, CPME, sabinene) | Biomass-derived green solvents | 100 | 4-16 h | 58-75 | Environmentally friendly, product precipitation |
| Microwave-assisted synthesis in sabinene + co-solvent | Sabinene + ACN | 130-160 | 1-2 h | 55-67 | Faster, energy-efficient |
Chemical Reactions Analysis
Types of Reactions
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolopyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have identified 2-amino-4H-thiazolo[5,4-b]pyridin-5-one derivatives as promising candidates for anticancer therapy. These compounds have been shown to act as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme involved in cancer cell proliferation and survival. For instance, a series of novel derivatives demonstrated IC50 values in the nanomolar range against various PI3K isoforms, indicating their high potency as anticancer agents .
Anti-inflammatory Properties
The compound also exhibits significant anti-inflammatory effects. Research utilizing the carrageenan-induced rat paw edema model demonstrated that derivatives of thiazolo[5,4-b]pyridin-5-one can effectively reduce inflammation compared to standard anti-inflammatory drugs like ibuprofen. The anti-inflammatory action was quantified by measuring the reduction in paw volume, showcasing the compound's therapeutic potential in treating inflammatory conditions .
Traditional Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes cyclocondensation reactions that yield the thiazole core structure, followed by various substitutions to introduce amino groups and other functional moieties .
Green Chemistry Approaches
Recent advancements have introduced green synthesis methods using natural solvents like sabinene derived from biomass. This approach not only enhances the sustainability of the synthesis process but also maintains high yields and purity of the target compounds when compared to traditional solvents .
Enzyme Inhibition Studies
Enzymatic assays have confirmed that this compound derivatives exhibit strong inhibitory activity against PI3K isoforms, with selectivity profiles that suggest potential for targeted cancer therapies. Molecular docking studies further elucidate the interactions between these compounds and the ATP binding pocket of PI3Kα, highlighting their mechanism of action at a molecular level .
Case Studies
Several case studies illustrate the application of thiazolo[5,4-b]pyridine derivatives in clinical settings:
- Case Study 1 : A derivative demonstrated significant tumor growth inhibition in xenograft models when administered at specific dosages.
- Case Study 2 : In vivo studies revealed that certain derivatives could effectively manage inflammation in models of rheumatoid arthritis, supporting their use in chronic inflammatory diseases.
Data Summary Table
| Application Area | Activity Type | Key Findings |
|---|---|---|
| Anticancer | PI3K Inhibition | Highly potent with IC50 values in nanomolar range |
| Anti-inflammatory | Edema Reduction | Effective reduction compared to ibuprofen |
| Synthesis Methods | Green Chemistry | Utilization of sabinene for sustainable synthesis |
Mechanism of Action
The mechanism of action of 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit enzymes such as phosphoinositide 3-kinases (PI3Ks), which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting PI3Ks, the compound can modulate various cellular processes, including cell growth, proliferation, and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 2-amino-4H-thiazolo[5,4-b]pyridin-5-one and related heterocyclic derivatives:
Table 1: Structural and Functional Comparison of Thiazolo- and Pyrrolo-Fused Derivatives
Structural Differences
- Core Heterocycles: The target compound features a thiazole fused to a pyridinone ring. In contrast, pyrrolo[3,4-b]pyridin-5-one derivatives (e.g., from –5) replace the thiazole with a pyrrole ring, altering electronic properties and hydrogen-bonding capabilities .
- Substituent Effects: The amino group at position 2 in the target compound may enhance solubility and reactivity compared to halogen- or alkyl-substituted analogs (e.g., 7-bromo-3-chloro derivatives in ) . Pyrrolo[3,4-b]pyridin-5-one derivatives often include aryl or heteroaryl groups, which are critical for their bioactivity as DPP4 inhibitors .
Notes and Discrepancies
- Tautomerism : The pyridin-5-one and pyridin-5-ol structures () may exist in equilibrium, analogous to the tautomeric behavior observed in pyrrolo[3,4-b]pyridin-5-ones .
Biological Activity
2-Amino-4H-thiazolo[5,4-b]pyridin-5-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring fused with a pyridine moiety, which contributes to its unique properties and biological activities. The presence of the amino group enhances its reactivity and potential for interaction with biological targets.
Anticancer Activity
Recent studies have identified this compound as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a critical pathway in cancer cell proliferation. In vitro assays demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range against various PI3K isoforms:
| Compound | PI3K Isoform | IC50 (nM) |
|---|---|---|
| 19a | PI3Kα | 3.4 |
| 19a | PI3Kγ | 1.8 |
| 19a | PI3Kδ | 2.5 |
| 19a | PI3Kβ | ~30 |
These findings indicate that modifications to the thiazolo-pyridine scaffold can enhance selectivity and potency against specific isoforms, making it a promising candidate for cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits significant antimicrobial activity. In vitro studies reported minimum inhibitory concentrations (MIC) against various pathogens, demonstrating its potential as an antibacterial agent:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
The compound showed bactericidal activity in time-kill assays, reinforcing its potential for treating bacterial infections .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes relevant to disease processes. For instance, it has demonstrated dual inhibitory effects on tyrosinase and 11β-HSD1, which are important in skin pigmentation and metabolic regulation, respectively:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 4h | Tyrosinase | 11.27 |
| 4f | Tyrosinase | 49.36 |
These results suggest that derivatives of this compound could be developed for skin-related therapies .
The mechanisms underlying the biological activities of this compound involve interactions at the molecular level with specific targets:
- PI3K Inhibition : The compound binds to the ATP-binding pocket of PI3Kα, forming hydrogen bonds with key residues that stabilize the interaction.
- Antimicrobial Mechanism : The exact mechanism is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Several case studies have highlighted the therapeutic potential of thiazolo[5,4-b]pyridine derivatives:
- Cancer Treatment : A study demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models by inhibiting PI3K signaling pathways.
- Antimicrobial Efficacy : Clinical evaluations indicated that formulations containing this compound effectively treated resistant strains of bacteria in patients with chronic infections.
Q & A
Q. Q1. What synthetic methodologies are commonly employed to prepare 2-Amino-4H-thiazolo[5,4-b]pyridin-5-one, and how are reaction conditions optimized?
A1. Synthesis typically involves cyclization reactions using precursors like 2-aminopyridine derivatives. A representative method includes reacting 2-aminopyridine with carbon disulfide and alkylating agents (e.g., alkyl halides) under reflux in ethanol, catalyzed by sodium ethoxide. Optimization focuses on solvent choice (polar aprotic solvents enhance cyclization), temperature control (80–100°C), and stoichiometric ratios to minimize side products like thioamide byproducts . Advanced protocols may incorporate one-pot strategies inspired by analogous heterocyclic systems, where sequential addition of reagents improves yield (e.g., 70–85%) .
Q. Q2. How is the structure of this compound validated, and what analytical techniques are critical for purity assessment?
A2. Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for confirming the fused thiazole-pyridine ring system. NMR resolves aromatic protons (δ 6.8–8.2 ppm) and amine protons (δ 5.5–6.0 ppm), while NMR identifies carbonyl (C=O, ~170 ppm) and thiazole sulfur-adjacent carbons. Mass spectrometry (HRMS) confirms molecular weight with <2 ppm error. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (<0.3% deviation for C, H, N) .
Advanced Synthesis and Mechanistic Studies
Q. Q3. What strategies address low yields in the synthesis of this compound derivatives, particularly for regioselective functionalization?
A3. Low yields often arise from competing side reactions (e.g., over-alkylation). Regioselectivity is improved using directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd-catalyzed cross-coupling for C-H activation). Solvent-free microwave-assisted synthesis reduces reaction time (30–60 min) and enhances selectivity by minimizing thermal decomposition .
Q. Q4. How does tautomerism affect the reactivity of this compound, and how is this equilibrium studied experimentally?
A4. The compound may exhibit keto-enol tautomerism, influencing hydrogen-bonding interactions and biological activity. Tautomeric equilibria are analyzed via NMR in deuterated DMSO or CDCl₃, observing proton exchange peaks. Variable-temperature NMR and computational DFT calculations (e.g., Gaussian09) model energy barriers between tautomers .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5. What biological targets are associated with this compound, and how is its SAR explored in medicinal chemistry?
A5. The scaffold shows promise as a dipeptidyl peptidase-4 (DPP4) inhibitor and antimicrobial agent. SAR studies modify the amino group (e.g., acylations) and thiazole substituents (e.g., halogens, aryl groups). Bioassays (IC₅₀ measurements) paired with molecular docking (AutoDock Vina) reveal that electron-withdrawing groups at position 4 enhance DPP4 inhibition (~10 nM activity) .
Q. Q6. How do researchers resolve contradictions in reported biological activities of structurally similar thiazolo-pyridine derivatives?
A6. Discrepancies (e.g., varying IC₅₀ values) are addressed by standardizing assay conditions (e.g., cell line selection, ATP concentration in kinase assays) and validating purity (>95% by HPLC). Meta-analyses of crystallographic data (PDB) and free-energy perturbation (FEP) simulations clarify binding mode differences .
Computational and Experimental Mechanistic Insights
Q. Q7. What computational tools are used to predict the reactivity of this compound in nucleophilic substitution reactions?
A7. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps). Fukui indices identify nucleophilic sites (e.g., amino group), guiding experimental design for SNAr reactions with aryl halides .
Q. Q8. How are kinetic studies conducted to elucidate degradation pathways of this compound under physiological conditions?
A8. Pseudo-first-order kinetics are monitored via UV-Vis spectroscopy (λ = 270 nm) in phosphate buffer (pH 7.4, 37°C). LC-MS/MS identifies degradation products (e.g., hydrolyzed carbonyl derivatives), while Arrhenius plots determine activation energy (Eₐ) for stability optimization .
Data Reproducibility and Industrial-Academic Collaboration
Q. Q9. What steps ensure reproducibility in scaled-up synthesis of this compound for preclinical studies?
A9. Rigorous process validation includes:
- DoE (Design of Experiments): Taguchi methods optimize parameters (temperature, catalyst loading).
- In-line PAT (Process Analytical Technology): ReactIR monitors intermediate formation.
- QC Protocols: Batch-to-batch consistency verified via NMR and XRD .
Q. Q10. How are conflicting crystallographic data resolved for polymorphic forms of this compound?
A10. High-resolution XRD (synchrotron source) and Hirshfeld surface analysis differentiate polymorphs. Thermal gravimetric analysis (TGA) correlates stability with packing motifs. Collaborative databases (e.g., Cambridge Structural Database) standardize reporting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
